molecular formula C22H38O B12642803 Diisooctylphenol CAS No. 85958-96-9

Diisooctylphenol

Cat. No.: B12642803
CAS No.: 85958-96-9
M. Wt: 318.5 g/mol
InChI Key: FNRRHKQTVNDRSJ-UHFFFAOYSA-N
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Description

Diisooctyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its chemical structure comprises two iso-octyl (branched C8) chains esterified to a benzene-1,2-dicarboxylate backbone . Key properties include low volatility, moderate viscosity, and resistance to hydrolysis, making it suitable for industrial applications such as wire insulation and synthetic leather production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. The general reaction is as follows:

Phenol+IsoocteneThis compound\text{Phenol} + \text{Isooctene} \rightarrow \text{this compound} Phenol+Isooctene→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and isooctene are mixed in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to around 150-200°C and maintained under pressure to facilitate the alkylation process. Post-reaction, the mixture is neutralized, and the product is purified through distillation.

Chemical Reactions Analysis

Oxidation Reactions

Diisooctylphenol undergoes oxidation to form quinones or phosphates under oxidative conditions:

  • Radical-Mediated Oxidation : In polymer stabilization, this compound decomposes hydroperoxides via radical scavenging, forming stable alkoxyl radicals.

  • Phosphate Formation : Reaction with phosphorus oxychloride (POCl<sub>3</sub>) yields diisooctyl phenyl phosphate, a flame retardant and plasticizer .

Esterification

This compound reacts with acyl chlorides or anhydrides to produce aryl esters :

  • Reaction with Acetic Anhydride :

    C22H38O+(CH3CO)2OC22H37OCOCH3+CH3COOH\text{C}_{22}\text{H}_{38}\text{O} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{22}\text{H}_{37}\text{OCOCH}_3 + \text{CH}_3\text{COOH}

    This esterification enhances solubility in nonpolar matrices, critical for polymer additive applications .

Environmental Degradation

This compound’s high lipophilicity (log K<sub>OW</sub> = 4.64–8.8) leads to bioaccumulation in aquatic systems. Microbial degradation pathways include:

  • Hydroxylation : Introduction of –OH groups at para positions.

  • Cleavage of Alkyl Chains : Enzymatic breakdown via cytochrome P450.

Comparative Reactivity

Reaction TypeThis compoundTriphenyl Phosphite
Oxidation Efficiency Moderate (steric hindrance limits access)High (planar structure)
Thermal Stability Stable up to 200°CDecomposes above 150°C
Radical Scavenging Effective in polymer matricesLimited due to hydrolysis

Mechanistic Insights

  • Steric Effects : Bulky isooctyl groups hinder electrophilic substitution at the phenolic –OH group, favoring reactions at less sterically crowded positions .

  • Catalyst Dependency : Acidic catalysts optimize alkylation yields, while polar solvents stabilize intermediates in oxidation pathways .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Diisooctylphenol is recognized for its antioxidant properties, which are crucial in stabilizing polymers and protecting biological molecules from oxidative damage. The compound acts by decomposing hydroperoxides and reducing peroxyl radicals to alkoxyl radicals, effectively terminating the radical chain oxidation process. This mechanism enhances the longevity and performance of materials in which it is incorporated .

Industrial Applications

1. Polymer Chemistry

  • Stabilizer : this compound is extensively used as a stabilizer in the polymer industry to prevent degradation during processing. It enhances the durability of products such as PVC pipes, agricultural films, and various synthetic resins .
  • Antioxidant : The compound's antioxidant properties make it essential for improving the thermal stability of plastics and rubber products.

2. Automotive Industry

  • Plasticizers : In automotive manufacturing, this compound derivatives like Dioctyl Phenyl Phosphate (DOPP) are employed as plasticizers to enhance flexibility and durability in components such as wiring, seals, and interior surfaces. The demand for lightweight materials in vehicles drives the use of these compounds .

Biological Applications

1. Antioxidant Research

  • This compound is being studied for its potential protective effects against oxidative stress in biological systems. Its ability to shield biological molecules from oxidative damage may have implications for developing therapeutic agents .

2. Cardiovascular Studies

  • Recent research indicates that this compound derivatives may influence cardiovascular health by acting as antagonists to liver X receptors (LXRs), which play a role in regulating cholesterol metabolism. This suggests potential risks associated with exposure to these compounds in terms of atherosclerosis development .

Case Studies

StudyFocusFindings
Antioxidant Properties Evaluated this compound's efficacy in protecting against oxidative damageDemonstrated significant protective effects on biological molecules
Cardiovascular Effects Investigated the role of this compound in atherosclerosisFound that exposure may increase foam cell formation through LXR antagonism
Polymer Stability Analyzed the impact of this compound on PVC stabilityConfirmed enhanced longevity and performance under thermal stress conditions

Mechanism of Action

The mechanism of action of diisooctylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The pathways involved include the inhibition of oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Diisooctyl phthalate belongs to the phthalate ester family, which shares a common benzene-1,2-dicarboxylate core but varies in alkyl chain length and branching. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Properties of Diisooctyl Phthalate and Related Phthalates

Compound CAS Number Alkyl Chain Structure Molecular Weight (g/mol) Primary Use Acute Toxicity (LD50, Rat Oral) Environmental Persistence
Diisooctyl phthalate 27554-26-3 Branched C8 (iso-octyl) 390.56 PVC plasticizer, adhesives >10,000 mg/kg Moderate
Di-n-octyl phthalate 117-84-0 Linear C8 390.56 Lubricants, coatings 13,000 mg/kg High
Bis(2-ethylhexyl) phthalate (DEHP) 117-81-7 Branched C8 (2-ethylhexyl) 390.56 Flexible PVC products 30,000 mg/kg High
Dioctyl terephthalate 6422-86-2 Linear C8 390.56 Automotive parts, low-temperature applications 5,000 mg/kg Low

Key Findings:

Structural Impact on Performance :

  • Diisooctyl phthalate’s branched iso-octyl chains confer superior flexibility and low-temperature stability compared to linear-chain analogs like di-n-octyl phthalate . However, its plasticizing efficiency is slightly lower than DEHP due to steric hindrance from branching .

Toxicity and Regulation :

  • Diisooctyl phthalate exhibits lower acute toxicity (LD50 >10,000 mg/kg) compared to DEHP, which has raised concerns due to endocrine-disrupting effects . Regulatory restrictions on DEHP in consumer products (e.g., toys, medical devices) have increased the demand for alternatives like diisooctyl phthalate .

Environmental Impact :

  • Diisooctyl phthalate demonstrates moderate biodegradability but shares the environmental persistence common to high-molecular-weight phthalates. Its degradation half-life in soil exceeds 30 days, comparable to DEHP but slower than dioctyl terephthalate .

Comparison with Non-Phthalate Plasticizers

The evidence also references diphenylamine analogs (e.g., tofenamic acid) with phenolic or aromatic amine groups . While structurally distinct from phthalates, these compounds highlight functional differences:

Table 2: Diisooctyl Phthalate vs. Diphenylamine Analogs

Compound Core Structure Primary Use Thermal Stability Bioactivity
Diisooctyl phthalate Benzene-1,2-dicarboxylate Plasticizer High (≤200°C) Non-bioactive
Tofenamic acid Diphenylamine Anti-inflammatory drug Moderate Cyclooxygenase inhibition
Thyroxine Diphenyl ether Hormone replacement Low Thyroid receptor binding

Key Findings:

  • Diisooctyl phthalate lacks the bioactive moieties (e.g., amino or hydroxyl groups) found in diphenylamine derivatives, rendering it chemically inert in biological systems .
  • Its high thermal stability contrasts sharply with thyroid hormones like thyroxine, which degrade rapidly under heat .

Biological Activity

Diisooctylphenol (DOP) is a phenolic compound that has garnered attention due to its widespread use in industrial applications and its potential biological effects. This article delves into the biological activity of DOP, focusing on its mechanisms of action, toxicity, and environmental implications based on diverse research findings.

Chemical Structure and Properties

This compound is an alkylphenol characterized by two octyl groups attached to a phenolic ring. Its chemical formula is C18_{18}H30_{30}O, and it is known for its hydrophobic properties, making it useful in various applications, including plasticizers, surfactants, and stabilizers in polymers.

Mechanisms of Biological Activity

The biological activity of DOP can be attributed to several mechanisms:

  • Endocrine Disruption : DOP has been identified as an endocrine disruptor, affecting hormonal balance by mimicking estrogen. Research indicates that DOP can bind to estrogen receptors, leading to altered gene expression and potential reproductive toxicity .
  • Antimicrobial Activity : Similar to other phenolic compounds, DOP exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, although the specific mechanisms remain under investigation .
  • Cytotoxicity : DOP has been linked to cytotoxic effects in various cell lines. Its ability to induce oxidative stress and apoptosis has been documented, raising concerns about its safety in both environmental and biological contexts .

In Vitro Studies

In vitro studies have demonstrated that DOP can affect cell viability and proliferation. For instance, exposure to DOP at concentrations as low as 10 µM resulted in significant cytotoxic effects in human liver cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative damage.

In Vivo Studies

Animal studies have further elucidated the toxicological profile of DOP. A study on rats exposed to DOP showed alterations in reproductive parameters, including reduced sperm count and motility . Additionally, liver enzyme levels were significantly elevated, indicating potential hepatotoxicity.

Environmental Impact

DOP is not only a concern for human health but also poses risks to aquatic ecosystems. Its persistence in the environment can lead to bioaccumulation in aquatic organisms. Research has shown that DOP can disrupt endocrine functions in fish, leading to reproductive abnormalities and population declines .

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted on zebrafish revealed that exposure to DOP resulted in altered sexual differentiation and reproductive behavior. The fish exhibited changes in hormone levels and disrupted gonadal development after prolonged exposure .

Case Study 2: Bioremediation Potential

Research exploring the bioremediation of environments contaminated with phenolic compounds has highlighted the potential for using microorganisms capable of degrading DOP. Specific strains of bacteria have shown promise in breaking down DOP into less harmful metabolites, suggesting a pathway for mitigating its environmental impact .

Data Summary

Study Type Findings Reference
In Vitro CytotoxicitySignificant cell death at 10 µM concentration
In Vivo ToxicityReduced sperm count and elevated liver enzymes
Endocrine DisruptionAltered sexual differentiation in zebrafish
BioremediationMicrobial degradation of DOP

Q & A

Q. Basic Research: What experimental protocols are recommended for synthesizing and characterizing Diisooctylphenol with high purity?

Methodological Answer:

  • Synthesis Design : Use alkylation reactions of phenol with iso-octyl halides under controlled alkaline conditions. Optimize reaction parameters (temperature, solvent polarity, and catalyst) to minimize side products like dialkylated derivatives .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98%), and differential scanning calorimetry (DSC) to analyze thermal stability .
  • Reproducibility : Document all variables (e.g., reagent ratios, reaction time) in supplementary materials to enable replication .

Q. Advanced Research: How can researchers resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-reference primary studies using standardized OECD 301 biodegradation tests and compare results under varying conditions (pH, microbial activity) .
  • Confounding Factors : Analyze discrepancies by isolating variables (e.g., photolytic vs. microbial degradation pathways) and validate findings via isotope-labeled tracer experiments .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying outliers and publication bias .

Q. Basic Research: What are the best practices for conducting a literature review on this compound’s ecotoxicological effects?

Methodological Answer:

  • Keyword Strategy : Combine terms like “this compound AND bioaccumulation,” “this compound AND aquatic toxicity” in databases (SciFinder, PubMed) .
  • Source Evaluation : Prioritize peer-reviewed journals with high impact factors in environmental chemistry (e.g., Environmental Science & Technology) and avoid non-peer-reviewed platforms .
  • Gap Identification : Map existing studies using citation management software (e.g., Zotero) to highlight under-researched areas (e.g., chronic exposure in benthic organisms) .

Q. Advanced Research: How can computational modeling predict this compound’s interaction with biological receptors?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS, parameterizing force fields (e.g., CHARMM) for phenolic groups .
  • Docking Studies : Apply AutoDock Vina to screen binding affinities with estrogen receptors, validating predictions via in vitro assays (e.g., luciferase reporter gene tests) .
  • Limitations : Address model uncertainties (e.g., solvent effects) by comparing in silico results with experimental IC₅₀ values .

Q. Basic Research: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential endocrine-disrupting properties .
  • Emergency Preparedness : Maintain spill kits with activated carbon absorbents and ensure eyewash stations are accessible .
  • Waste Disposal : Neutralize acidic byproducts before disposal and comply with EPA guidelines for phenolic waste .

Q. Advanced Research: How can isotopic labeling elucidate this compound’s metabolic pathways in terrestrial ecosystems?

Methodological Answer:

  • Tracer Design : Synthesize ¹³C-labeled this compound via isotopically enriched iso-octyl precursors .
  • Metabolite Tracking : Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation intermediates in soil microcosms .
  • Data Interpretation : Apply kinetic isotope effects (KIE) to distinguish biotic vs. abiotic transformation mechanisms .

Q. Basic Research: What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from aqueous samples .
  • Quantification : Optimize high-performance liquid chromatography (HPLC) with UV detection at 270 nm, validated via spike-recovery tests (85–110% recovery) .
  • Quality Control : Include blanks and certified reference materials to minimize matrix interference .

Q. Advanced Research: How can researchers design studies to assess this compound’s synergistic effects with co-pollutants?

Methodological Answer:

  • Factorial Design : Test binary mixtures (e.g., this compound + microplastics) using concentration-addition models to evaluate non-additive toxicity .
  • Statistical Tools : Apply response surface methodology (RSM) to model interaction effects and identify threshold concentrations .
  • Mechanistic Insight : Use transcriptomic profiling (RNA-seq) to pinpoint gene expression changes linked to synergistic stress .

Properties

CAS No.

85958-96-9

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3-bis(6-methylheptyl)phenol

InChI

InChI=1S/C22H38O/c1-18(2)12-7-5-9-14-20-15-11-17-22(23)21(20)16-10-6-8-13-19(3)4/h11,15,17-19,23H,5-10,12-14,16H2,1-4H3

InChI Key

FNRRHKQTVNDRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C(=CC=C1)O)CCCCCC(C)C

Origin of Product

United States

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